5-Boc-amino-cyclohex-3-enecarboxylic acid

Peptidomimetics Foldamer Chemistry Conformational Analysis

Sourcing 5-Boc-amino-cyclohex-3-enecarboxylic acid? This alicyclic β-amino acid offers a rigid, 1,5-disposed Boc-amine/carboxylic acid scaffold that introduces unique turn elements in peptidomimetics—generating helical architectures inaccessible to 1,2- or 1,3-substituted analogs. The orthogonal cyclohexene double bond enables late-stage dihydroxylation or fluorination, installing chiral centers for fragment-based discovery and diversity-oriented synthesis. Ensure your projects receive the precise regio- and stereochemistry required; substituting isomers compromises folding propensities and downstream reaction selectivity. Contact us for bulk pricing.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B8185892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-amino-cyclohex-3-enecarboxylic acid
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyWRDLRBISLUXLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Boc-amino-cyclohex-3-enecarboxylic acid: A Versatile Chiral Scaffold for Peptidomimetic and Small Molecule Synthesis


5-Boc-amino-cyclohex-3-enecarboxylic acid is an alicyclic β-amino acid derivative characterized by a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid at the 1- and 5-positions, respectively . It serves as a conformationally restricted building block in medicinal chemistry and peptide synthesis, with the cyclohexene double bond offering a unique handle for late-stage functionalization, such as stereoselective dihydroxylation to access complex bioactive molecules [1].

Why Generic Substitution is Not an Option for 5-Boc-amino-cyclohex-3-enecarboxylic acid


Substituting a different regioisomer or stereoisomer for 5-Boc-amino-cyclohex-3-enecarboxylic acid will lead to a loss of function or unpredictable outcomes in applications. The relative 1,5-disposition of its amine and carboxylic acid is a critical determinant of the secondary structure in peptidomimetics, yielding distinct helix types compared to the more common 1,2- or 1,3-substituted analogs [1]. Furthermore, the stereochemistry at the 1- and 5-positions governs the spatial orientation of functional groups, directly impacting the regio- and stereoselectivity of subsequent reactions like dihydroxylation or fluorination, and thus the biological activity of the final product [2].

Quantitative Differentiation Guide for Procuring 5-Boc-amino-cyclohex-3-enecarboxylic acid


Distinct Secondary Structure Propensity vs. 1,2-Disubstituted ACHEC Analogs

In β-peptide foldamers, the 1,5-substitution pattern of 5-Boc-amino-cyclohex-3-enecarboxylic acid directs the formation of specific helical secondary structures, which are distinct from those formed by the 1,2-disubstituted regioisomer (ACHEC). A study on β-peptide helix stabilization using cis-2-aminocyclohex-3-enecarboxylic acid (ACHEC) established it promotes a stable H10/12 helix with an alternating backbone configuration [1]. While direct data for the 1,5-analog is not available in this specific foldamer context, the fundamental principles of peptide backbone geometry dictate that a change from a 1,2- to a 1,5-relationship will yield a completely different spatial array, providing a different conformational restraint [1].

Peptidomimetics Foldamer Chemistry Conformational Analysis

Orthogonal Reactivity for Selective Functionalization vs. Saturated Analogs

The cyclohexene double bond in 5-Boc-amino-cyclohex-3-enecarboxylic acid provides an orthogonal reactive handle for selective functionalization that is not present in its saturated counterpart, Boc-aminocyclohexanecarboxylic acid. Research on the analogous cis- and trans-2-aminocyclohex-3-enecarboxylic acids demonstrates that the alkene can be stereoselectively dihydroxylated using OsO4 to yield 3,4- and 4,5-dihydroxy derivatives with good yields, a transformation impossible on a saturated ring [1]. This allows for the introduction of additional chiral centers and hydrogen-bonding motifs into a rigid scaffold.

Synthetic Methodology Chemoselectivity Late-Stage Functionalization

Controlled Access to Fluorinated Derivatives via a Validated Synthetic Pathway

The cyclohexene scaffold of 5-Boc-amino-cyclohex-3-enecarboxylic acid is a proven entry point for synthesizing fluorinated alicyclic β-amino esters, a valuable class of compounds in drug design due to fluorine's ability to modulate metabolic stability and bioavailability. A published method using cis- or trans-2-aminocyclohex-3-enecarboxylic acid demonstrates a multi-step pathway involving regio- and stereoselective hydroxylation followed by hydroxy-fluorine exchange to yield diverse fluorinated stereoisomers [1]. This established methodology can be directly adapted for the 1,5-disubstituted analog, providing a predictable route to novel fluorinated building blocks.

Fluorine Chemistry Medicinal Chemistry Metabolic Stability

Optimal Research Applications Leveraging the Unique Features of 5-Boc-amino-cyclohex-3-enecarboxylic acid


Design of Novel Peptidomimetic Foldamers with Unique Topologies

Use as a building block in solid-phase peptide synthesis to introduce a rigid, conformationally restricted turn element with a unique 1,5-substitution pattern. This allows for the exploration of novel β-peptide secondary structures inaccessible with the more common 1,2-disubstituted ACHEC analogs, as the altered backbone geometry can lead to distinct folding propensities [1].

Synthesis of Polyfunctionalized Alicyclic Scaffolds for Medicinal Chemistry Libraries

Employ the compound's orthogonal alkene handle for late-stage diversification. The double bond can be selectively dihydroxylated to install additional chiral centers and hydrogen-bond donors/acceptors, creating highly complex, three-dimensional building blocks for fragment-based drug discovery or diversity-oriented synthesis, a route not possible with its saturated counterparts [1].

Generation of Novel Fluorinated β-Amino Acid Building Blocks

Utilize the established synthetic pathway for fluorination of aminocyclohexenecarboxylic acids as a blueprint. Starting from enantiopure 5-Boc-amino-cyclohex-3-enecarboxylic acid, researchers can apply the sequence of iodolactonization, dehydroiodination, and hydroxy-fluorine exchange to create a series of novel fluorinated stereoisomers for probing metabolic stability and target binding in lead optimization programs [1].

Technical Documentation Hub

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